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molecular formula C10H12O3 B100569 Methyl 3-Methoxyphenylacetate CAS No. 18927-05-4

Methyl 3-Methoxyphenylacetate

Cat. No. B100569
M. Wt: 180.2 g/mol
InChI Key: BSVIOYCZTJRBDB-UHFFFAOYSA-N
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Patent
US07138411B2

Procedure details

Trimethylsilyl chloride (182 g, 1.68 mol) was added dropwise to a solution of 3-methoxyphenylacetic acid (127 g, 0.77 mol) in methanol (1.0 L) over 1.1 hours. The reaction was stirred at room temperature for 17.25 hours, concentrated in vacuo, dissolved in ethyl acetate, dried over MgSO4, and concentrated in vacuo, to give a brown oil (133 g, 97%): 1H NMR (CDCl3/300 MHz) 7.24 (t, 1H, J=7.5 Hz), 6.83 (m, 3H), 3.80 (s, 3H), 3.69 (s, 3H), 3.60 (s, 2H).
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][Si](Cl)(C)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=1>CO>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]([O:17][CH3:1])=[O:16])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
182 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
127 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 17.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17.25 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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